![molecular formula C17H22N4O3S2 B2967791 N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1105246-05-6](/img/structure/B2967791.png)
N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
“N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been found to exhibit a broad range of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . They have shown significant antimicrobial activity against E. coli, B. mycoides, and C. albicans .
Antitumor Activity
Some 1,3,4-thiadiazole derivatives have demonstrated cytotoxic properties. For instance, N - (4-acetyl-5- (4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide was found to be most active in inhibiting the growth of the SK-MEL-2 cell line .
Drug Development
The 1,3,4-thiadiazole scaffold is an important synthon in the development of new drugs . It forms the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Biological Properties
Imidazole, a five-membered heterocyclic moiety that is part of the 1,3,4-thiadiazole structure, is known for its broad range of chemical and biological properties . These include antibacterial, antimycobacterial, anti-inflammatory, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Chemical Reactivity
1,3,4-thiadiazoles have been formed via reactions of hydrazonoyl halides with various compounds . This chemical reactivity makes them useful in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds .
Binding Affinity
The docking study of 1,3,4-thiadiazole derivatives showed strong binding affinity and interaction of H-bond, indicating their potential use in drug design .
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may target enzymes or proteins involved in DNA replication.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets to disrupt DNA replication, thereby inhibiting cell proliferation.
Result of Action
Given its potential to disrupt dna replication, it’s likely that the compound induces cell cycle arrest and potentially cell death, particularly in rapidly dividing cells such as cancer cells .
Future Directions
properties
IUPAC Name |
N-[4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-3-16-19-20-17(25-16)13-8-10-21(11-9-13)26(23,24)15-6-4-14(5-7-15)18-12(2)22/h4-7,13H,3,8-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGIGXBJBOLBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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